molecular formula C19H17N3O2S B2461579 2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-81-7

2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2461579
CAS No.: 536706-81-7
M. Wt: 351.42
InChI Key: DOHZOSVWNSYDGY-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be achieved through multicomponent reactions involving cyclic enaminoketones, arylglyoxals, and methylene active compounds. These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions typically involve the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to scale up the process. This includes the selection of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific substitution pattern and the presence of both sulfur and methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-25-19-21-16-14-9-4-5-10-15(14)20-17(16)18(23)22(19)12-7-6-8-13(11-12)24-2/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHZOSVWNSYDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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